Triethoxy(2-methyl-2-phenylpropyl)silane

Catalog No.
S14748725
CAS No.
917878-19-4
M.F
C16H28O3Si
M. Wt
296.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy(2-methyl-2-phenylpropyl)silane

CAS Number

917878-19-4

Product Name

Triethoxy(2-methyl-2-phenylpropyl)silane

IUPAC Name

triethoxy-(2-methyl-2-phenylpropyl)silane

Molecular Formula

C16H28O3Si

Molecular Weight

296.48 g/mol

InChI

InChI=1S/C16H28O3Si/c1-6-17-20(18-7-2,19-8-3)14-16(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3

InChI Key

YMANXHQJLDGETJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(C)(C)C1=CC=CC=C1)(OCC)OCC

Triethoxy(2-methyl-2-phenylpropyl)silane is an organosilicon compound characterized by its triethoxy functional groups attached to a 2-methyl-2-phenylpropyl moiety. The molecular formula for this compound is C14H22O3SiC_{14}H_{22}O_3Si, and it features a silicon atom bonded to three ethoxy groups and one alkyl chain. This structure contributes to its unique properties, including hydrophobicity and reactivity in various chemical environments.

, typical of silanes:

  • Hydrolysis: In the presence of water, triethoxy groups can hydrolyze to form silanol groups, leading to the formation of silica or silicate networks.
  • Condensation: The hydrolyzed silanol can react with other silanols or organic compounds, forming siloxane bonds (Si-O-Si) that are critical in polymer and coating applications.
  • Substitution Reactions: The silicon atom can undergo nucleophilic substitution, where the ethoxy groups may be replaced by other functional groups, enhancing the compound's versatility in organic synthesis.

The synthesis of triethoxy(2-methyl-2-phenylpropyl)silane typically involves the following methods:

  • Direct Alkylation: This method includes reacting a suitable silicon precursor, such as silicon tetrachloride or a trialkoxysilane, with 2-methyl-2-phenylpropyl alcohol in the presence of a catalyst (e.g., an acid catalyst) to facilitate the formation of the desired silane.
  • Esterification: A common approach is to react 2-methyl-2-phenylpropyl alcohol with triethoxysilane under acidic conditions to produce triethoxy(2-methyl-2-phenylpropyl)silane through esterification.
  • Hydrolysis and Condensation: Starting from trialkoxysilanes, controlled hydrolysis followed by condensation can yield silanes with desired functional groups.

Triethoxy(2-methyl-2-phenylpropyl)silane finds diverse applications across various fields:

  • Surface Modifiers: It is used to modify surfaces of materials to enhance hydrophobicity and resistance to moisture.
  • Adhesives and Sealants: The compound acts as a coupling agent that improves adhesion between inorganic materials (like glass or metal) and organic polymers.
  • Coatings: It serves as a precursor for silicone-based coatings that provide protective barriers against environmental factors.

Interaction studies involving triethoxy(2-methyl-2-phenylpropyl)silane focus on its reactivity with various substrates. For example, studies may explore how this silane interacts with metal oxides or polymers during surface treatment processes. Research into its compatibility with different solvents and its behavior in composite materials is also relevant for optimizing its application in industrial settings.

Several compounds share structural similarities with triethoxy(2-methyl-2-phenylpropyl)silane, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
TriethoxysilaneThree ethoxy groups attached to siliconCommonly used as a coupling agent
PhenyltriethoxysilanePhenyl group attached to triethoxysilaneEnhances compatibility with organic materials
Trimethoxy(3,3,4,4-tetrafluorobutyl)silaneContains fluorinated groupsProvides low surface energy and high hydrophobicity
TriethoxysilylbenzeneBenzene ring attached to triethoxysilaneUsed in organic synthesis for cross-coupling reactions

Triethoxy(2-methyl-2-phenylpropyl)silane stands out due to its specific alkyl chain configuration, which influences its hydrophobic properties and compatibility with various substrates compared to other silanes.

Hydrogen Bond Acceptor Count

3

Exact Mass

296.18077129 g/mol

Monoisotopic Mass

296.18077129 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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